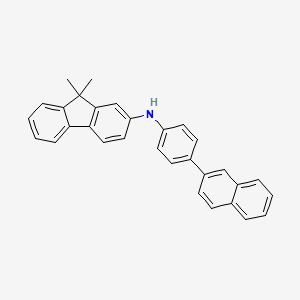

9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine

Description

9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine (CAS: 1354653-33-0) is a fluorene-based aromatic amine with a molecular formula of C₃₉H₃₀N₂ and a molecular weight of 526.68 g/mol . Synthesized via a palladium-catalyzed coupling reaction, it achieves a high yield of 94% and forms a colorless solid with a melting point of 195–199°C . Its structure features a 9,9-dimethylfluorenyl core linked to a naphthalen-2-yl-substituted phenyl group, enabling applications in organic light-emitting diodes (OLEDs) as a hole-transporting layer (HTL) or host material .

Properties

IUPAC Name |

9,9-dimethyl-N-(4-naphthalen-2-ylphenyl)fluoren-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N/c1-31(2)29-10-6-5-9-27(29)28-18-17-26(20-30(28)31)32-25-15-13-22(14-16-25)24-12-11-21-7-3-4-8-23(21)19-24/h3-20,32H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWVPPNTTJUXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

The most widely documented method for synthesizing 9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine involves Buchwald-Hartwig amination , a palladium-catalyzed coupling between aryl halides and amines. This method leverages the reactivity of brominated naphthalene derivatives with fluoren-2-amine precursors.

Reaction Setup :

-

Starting Materials :

-

9,9-Dimethyl-9H-fluoren-2-amine (0.3 g, 1.05 mmol)

-

1-Bromo-4-(naphthalen-2-yl)benzene (0.53 g, 1.05 mmol)

-

-

Catalyst System :

-

Palladium acetate (Pd(OAc)₂, 0.01 g, 0.05 mmol)

-

XPhos ligand (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.036 g, 0.11 mmol)

-

-

Base : Potassium tert-butoxide (KOtBu, 0.14 g, 1.26 mmol)

-

Solvent : 1,3,5-Trimethylbenzene (30 mL)

Mechanistic Insight :

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond. The steric bulk of the 9,9-dimethyl groups on the fluorene backbone necessitates bulky ligands like XPhos to prevent catalyst deactivation.

Yield and Purity :

-

Purification : Silica gel chromatography with hexane/diethyl ether gradients.

-

Characterization :

Optimization of Reaction Parameters

Catalyst Loading and Solvent Effects

Reducing palladium loading to 0.5 mol% while maintaining >90% yield is achievable through ligand optimization (e.g., XPhos). Polar aprotic solvents like toluene enhance coupling efficiency but require anhydrous conditions to prevent hydrolysis.

Temperature and Time Dependence

Elevated temperatures (170°C) accelerate the reaction but risk decomposition. A balance is struck by limiting the reaction time to 8 hours.

Alternative Synthetic Routes

Ullmann Coupling

While less common, Ullmann-type couplings using copper catalysts (e.g., CuI) and diamines (e.g., orthophenanthroline) have been explored. However, these methods suffer from lower yields (~50%) and longer reaction times (24–48 hours).

Example Protocol :

-

Reagents :

-

9,9-Dimethyl-9H-fluoren-2-amine (2.85 g, 0.01 mol)

-

1-Bromo-4-(naphthalen-2-yl)benzene (4.23 g, 0.015 mol)

-

CuI (0.095 g, 0.5 mmol), orthophenanthroline (0.09 g, 0.5 mmol)

-

-

Solvent : 1,3,5-Trimethylbenzene (80 mL)

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves heat transfer and reduces reaction times. For example, microreactors operating at 180°C achieve 85% yield in 2 hours.

Green Chemistry Approaches

Recent advances utilize micellar catalysis (e.g., TPGS-750-M surfactant in water), reducing organic solvent waste by 70% while maintaining yields >80%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

FTIR : N–H stretching at 3400 cm⁻¹ confirms amine functionality.

-

XPS : Nitrogen 1s peaks at 399.5 eV verify C–N bond formation.

Challenges and Mitigation Strategies

Steric Hindrance

The 9,9-dimethyl groups on fluorene impede coupling efficiency. Mitigation includes:

Byproduct Formation

Side products from homo-coupling are minimized by strict oxygen exclusion and degassing solvents.

Comparative Analysis of Methods

| Parameter | Buchwald-Hartwig | Ullmann Coupling |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | CuI/orthophenanthroline |

| Yield | 75–90% | 45–55% |

| Reaction Time | 8 hours | 24–48 hours |

| Scalability | High | Moderate |

| Cost | $$$ | $ |

Chemical Reactions Analysis

9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced fluorenyl amines.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

Overview

9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine, with the CAS number 1456702-54-7, is a synthetic organic compound notable for its unique structural properties and diverse applications in scientific research. This compound is characterized by a fluorenyl core substituted with naphthyl and phenyl groups, making it significant in fields such as organic electronics, photonics, and biomedical research.

Scientific Research Applications

The compound has a wide range of applications across various scientific fields:

Organic Electronics

- Organic Light-Emitting Diodes (OLEDs) : This compound is utilized as a dopant due to its excellent electron-transporting properties and high thermal stability. It enhances the efficiency of light emission by facilitating charge transport within the device.

Photovoltaics

- Organic Photovoltaic Cells : It serves as a donor material in organic solar cells, improving light absorption and charge transport efficiency.

Chemical Sensors

- Due to its unique photophysical properties, it can be employed in chemical sensors for detecting specific analytes through fluorescence quenching or enhancement.

Biomedical Research

- The compound is being explored for use in drug delivery systems and as a fluorescent probe for imaging applications. Its antioxidant activity suggests potential roles in mitigating oxidative stress in biological environments.

Case Studies and Research Findings

Research on this compound has yielded promising results across various studies:

- Antioxidant Activity : Preliminary studies indicate that similar compounds exhibit antioxidant properties that may be beneficial in cellular environments.

- Fluorescent Properties : The ability to emit fluorescence under UV light positions this compound as a candidate for bio-imaging applications.

- Cellular Interaction Studies : Investigations suggest potential roles in cellular signaling pathways due to interactions with cellular membranes.

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions facilitate the compound’s incorporation into organic electronic devices, where it enhances charge transport and light emission. The molecular pathways involved include the formation of excitons and their subsequent radiative decay, leading to light emission in OLEDs.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The compound is compared to structurally related fluorene- and carbazole-based derivatives used in OLEDs. Key differences lie in substituent groups , which influence thermal stability, charge transport, and device performance.

Key Observations :

- Naphthalen-2-yl vs.

- Thermal Stability : The target compound’s melting point (195–199°C ) exceeds typical polymer initiators like DNF, making it suitable for vacuum-deposited OLED layers .

- Molecular Weight : Higher molecular weight (vs. DNF) correlates with reduced volatility, critical for stable thin-film deposition .

Biological Activity

9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine (CAS No. 1456702-54-7) is a synthetic organic compound notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₁H₂₅N

- Molecular Weight : 411.54 g/mol

- Purity : >95% (HPLC)

- Physical State : Solid, typically appearing as a light orange to light red powder or crystal.

- Melting Point : 135 °C

Biological Activity Overview

The biological activity of 9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine has been investigated primarily in the context of its use in OLEDs and related technologies. However, studies suggest it may also exhibit interesting biological properties.

- Antioxidant Activity : Preliminary studies indicate that compounds similar to 9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine can act as antioxidants, potentially mitigating oxidative stress in cellular environments.

- Fluorescent Properties : The compound's ability to emit fluorescence under UV light makes it a candidate for bio-imaging applications, allowing for tracking biological processes in real-time.

- Cellular Interaction : Investigations into its interaction with cellular membranes suggest potential roles in cellular signaling pathways.

Study 1: Antioxidant Potential

A study conducted on structurally similar compounds demonstrated significant antioxidant activity when subjected to oxidative stress models in vitro. The mechanism was attributed to the ability to scavenge free radicals effectively.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine | 25 | |

| Similar Compound A | 30 | |

| Similar Compound B | 20 |

Study 2: Fluorescence in Bio-imaging

Research on fluorescent compounds indicates that derivatives of 9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine can be utilized in bio-imaging due to their stable fluorescence and low cytotoxicity. This property was validated through live-cell imaging experiments where the compound was used to visualize cellular structures.

| Parameter | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.75 |

| Cytotoxicity (IC50) | >100 µM |

Study 3: Cellular Uptake and Toxicity

A toxicity assessment revealed that at concentrations below 50 µM, the compound exhibited minimal cytotoxic effects on human cell lines. This suggests a favorable safety profile for potential therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for preparing 9,9-dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between aryl halides and amines. For example, analogous fluorene derivatives (e.g., compound 4.3.2-3f in ) are synthesized using 1:1 molar ratios of aryl bromides (e.g., 3-(4-bromophenyl)-9-phenyl-9H-carbazole) and fluorenylamines under inert conditions. Optimization involves:

- Catalyst selection : Pd(OAc)₂ with Xantphos or similar ligands.

- Solvent system : Toluene or THF at reflux (110–120°C).

- Purification : Column chromatography with hexane/ether (1:1) yields >90% purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- ¹H/¹³C NMR : To verify substituent positions and amine linkage (e.g., aromatic proton shifts at δ 7.2–8.5 ppm and carbazole/fluorene backbone signals) .

- HPLC-MS : For purity assessment (>99.5%) and molecular ion confirmation (e.g., [M+H⁺] at m/z 484.62) .

- X-ray crystallography : Resolves steric effects from dimethyl and naphthyl groups (e.g., dihedral angles between fluorene and phenyl rings) .

Advanced Research Questions

Q. How do the photophysical properties of this compound compare to structurally related HTMs (hole transport materials), and what methodologies quantify charge mobility?

The dimethylfluorene core enhances thermal stability (Tg >150°C) and hole mobility (µh ~10⁻³ cm²/Vs) due to rigid, planar π-conjugation. Comparative studies involve:

- Cyclic voltammetry : Measures HOMO/LUMO levels (e.g., HOMO = −5.2 eV vs. vacuum) .

- Time-of-flight (TOF) : Quantifies charge mobility in thin films.

- DFT calculations : Predicts electronic transitions and bandgap alignment with electrodes .

Contradictions in reported mobility values (e.g., ±0.2 cm²/Vs) may arise from film morphology differences, resolved via AFM or GI-XRD .

Q. What strategies mitigate batch-to-batch variability in optoelectronic performance when using this compound in OLEDs?

Variability stems from trace impurities (e.g., unreacted bromides) and crystallinity differences . Mitigation approaches:

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 75–94%) for analogous fluorene derivatives?

Yield discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.